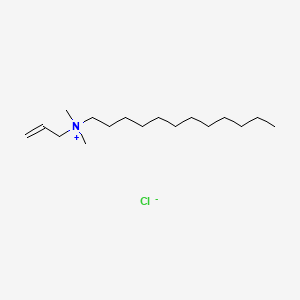

Allyldodecyldimethylammonium chloride

Beschreibung

Allyldodecyldimethylammonium chloride is a quaternary ammonium compound (QAC) with a structure combining an allyl group (CH₂=CHCH₂–), a dodecyl (C₁₂H₂₅–) chain, and two methyl groups attached to a central nitrogen atom, with a chloride counterion. Its molecular formula is C₁₇H₃₅NCl, and it is primarily used as a cationic surfactant and antimicrobial agent in industrial and commercial applications, such as disinfectants, fabric softeners, and water treatment systems. The compound’s amphiphilic nature allows it to disrupt microbial cell membranes, making it effective against bacteria, fungi, and viruses .

Eigenschaften

CAS-Nummer |

31978-07-1 |

|---|---|

Molekularformel |

C17H36ClN |

Molekulargewicht |

289.9 g/mol |

IUPAC-Name |

dodecyl-dimethyl-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C17H36N.ClH/c1-5-7-8-9-10-11-12-13-14-15-17-18(3,4)16-6-2;/h6H,2,5,7-17H2,1,3-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

ICYLLRVIJXEBBI-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCC[N+](C)(C)CC=C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of allyldodecyldimethylammonium chloride typically involves the reaction of dodecylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Stagewise Addition: Allyl chloride is added dropwise to a solution of dodecylamine and sodium hydroxide.

Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically around 50°C, to prevent the formation of byproducts.

Purification: The resulting product is purified through distillation or recrystallization to obtain high-purity allyldodecyldimethylammonium chloride

Industrial Production Methods

In industrial settings, the production of allyldodecyldimethylammonium chloride involves similar synthetic routes but on a larger scale. The use of pressure-resistant closed reaction vessels ensures that the reactants do not leak and participate completely in the reaction, leading to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Allyldodecyldimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as hydroxide ions can react with the allyl group.

Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

Allyldodecyldimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents .

Wirkmechanismus

The mechanism of action of allyldodecyldimethylammonium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in the leakage of cellular contents and eventual cell death. The compound targets phospholipid membranes and can also interfere with specific enzymes and proteins within the cell .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share structural similarities but differ in alkyl chain lengths, substituents, and functional groups, leading to variations in antimicrobial efficacy, solubility, and toxicity. Below is a detailed comparison of Allyldodecyldimethylammonium chloride with analogous QACs:

Table 1: Structural and Functional Comparison

*Log reduction values indicate microbial kill rates under standardized testing conditions.

Key Findings from Comparative Studies

Chain Length vs. Efficacy :

- Longer alkyl chains (e.g., DDAC’s C₁₀ chains) enhance lipid membrane disruption, resulting in higher antimicrobial potency compared to shorter chains (e.g., DADMAC’s C₃ allyl groups) . Allyldodecyldimethylammonium chloride’s C₁₂ chain balances solubility and efficacy, making it suitable for formulations requiring moderate surfactant activity .

However, benzyl-containing QACs (e.g., Benzyldimethyldodecylammonium chloride) exhibit enhanced stability in organic matrices .

Regulatory databases (e.g., EPA) highlight stricter exposure limits for DDAC compared to Allyldodecyldimethylammonium chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.